1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
“1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the formula C9H10N2O2 . It is also known as "3-cyano-4-methyl-6-hydroxy-N-ethyl-2-pyridone" . This compound is used as an intermediate in the synthesis of PBB 180, a type of brominated biphenyl that can be used as a flame retardant .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 178.074234 .
Physical And Chemical Properties Analysis
This compound has a melting point of 244-247 °C and a boiling point of 316.8±42.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 . It is soluble in dimethylformamide .
Scientific Research Applications
Dye Production
This compound is a reactive arylamine that undergoes condensation and coupling reactions . It reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes . These dyes can be used in various industries such as textiles, plastics, and printing.
Photographic Chemicals
The diazonium compounds formed from the reaction of this compound with diazonium salts are also used in the production of photographic chemicals . These chemicals are essential in traditional film photography where they are used in the development process to produce images.
Fungicides
The diazonium compounds derived from this compound are used in the production of fungicides . These fungicides can be used in agriculture to control fungal diseases in crops, contributing to increased crop yield and food security.
Research Reagent
“1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is used as a research reagent . It is used in laboratories for various research purposes, including the study of its properties and reactions.
Synthesis of Lucanthone Analogs
It is used for the synthesis of analogs of Lucanthone . Lucanthone is a drug that was used as an antischistosomal agent and these analogs are being studied for their potential antitumor and bactericidal properties .
Flame Retardants
This compound can be used in the synthesis of brominated biphenyls . These compounds can be used as flame retardants and are often incorporated into consumer products including appliances, electronics, and plastics .
Safety and Hazards
This compound is classified as harmful and has several hazard statements associated with it, including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-8(12)4-6(2)7(5-10)9(11)13/h4,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMMQRIPFUHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C(=C1O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067359 | |
Record name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729462 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
28141-13-1 | |
Record name | 3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028141131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile suitable for complexation with transition metals? What are the potential applications of these complexes?
A1: 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile functions as an N-hetorocyclic ligand. This means it possesses nitrogen atoms with lone pairs of electrons capable of forming coordinate bonds with transition metal ions. This ligand, when reacted with salts of transition metals like Cu(II), Ni(II), Co(II), and Zn(II), forms complexes with potentially enhanced properties compared to the free ligand.
Q2: How was the structure of the 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derived dyes and their metal complexes confirmed?
A2: Various analytical techniques were employed to confirm the structure of the dyes derived from 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and their corresponding metal complexes. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H NMR) and carbon-13 (13C NMR) NMR were utilized to analyze the structure and bonding in the synthesized compounds. []
- Mass Spectrometry (MS): This technique provided insights into the molecular weight and fragmentation patterns of the dyes and their complexes. []
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis helped identify functional groups present in the compounds by analyzing their characteristic vibrational frequencies. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to determine the absorption characteristics and molar extinction coefficients of the dyes and their complexes. []
- Melting Point Determination: Melting point analysis provided information about the thermal properties and purity of the synthesized compounds. []
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